molecular formula C8H4Br2ClFO B1411206 3'-Bromo-5'-chloro-2'-fluorophenacyl bromide CAS No. 1804382-39-5

3'-Bromo-5'-chloro-2'-fluorophenacyl bromide

Cat. No.: B1411206
CAS No.: 1804382-39-5
M. Wt: 330.37 g/mol
InChI Key: QZZOGBUBSPFSFC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3’-Bromo-5’-chloro-2’-fluorophenacyl bromide consists of a phenacyl bromide core with bromo, chloro, and fluoro substituents at the 3’, 5’, and 2’ positions, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3’-Bromo-5’-chloro-2’-fluorophenacyl bromide include a molecular weight of 330.37 g/mol, a molecular formula of C8H4Br2ClFO, and a complex structure with 13 heavy atoms . It has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Chemical Synthesis and Antibacterial Activity

3'-Bromo-5'-chloro-2'-fluorophenacyl bromide has been utilized in chemical synthesis, leading to the creation of new compounds with potential biological activities. For instance, Uwabagira et al. (2018) synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, employing precursors including 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. This novel compound exhibited in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).

Functionalization in Organic Chemistry

In the realm of organic chemistry, the functionalization of related compounds has been a topic of interest. Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating the selective substitution under various conditions, which is relevant to understanding the reactivity patterns of similar halogenated compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Antimicrobial and Antitumor Activity

The synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives, which includes a step using 2,4-dichloro-5-fluorophenacyl bromide, was conducted by Bhat and Holla (2004). These derivatives displayed antimicrobial activity against bacterial and fungal strains, highlighting the potential use of such compounds in pharmaceutical applications (Bhat & Holla, 2004). Additionally, Bhat et al. (2009) synthesized compounds that exhibited in vitro antitumor activity against various cancer cell lines, demonstrating the potential of such derivatives in cancer research (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Catalysis and Sensing Applications

The compound has also found use in catalysis and sensing applications. Hirai et al. (2016) synthesized derivatives for the fluorescence turn-on sensing of fluoride ions in water, demonstrating the potential of such compounds in analytical chemistry (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).

Properties

IUPAC Name

2-bromo-1-(3-bromo-5-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(11)2-6(10)8(5)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZOGBUBSPFSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
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3'-Bromo-5'-chloro-2'-fluorophenacyl bromide
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3'-Bromo-5'-chloro-2'-fluorophenacyl bromide

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